2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a complex organic compound that features an indole moiety, a nitrobenzamide group, and a methyl substituent
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
It is known that indole derivatives interact with their targets, causing changes in cellular processes . For instance, one study revealed that a similar compound induced cell apoptosis, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide may have similar cellular and molecular impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further reacted with appropriate reagents to introduce the indole and amide functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-14-9-13(6-7-16(14)20-11)10-19-18(22)15-4-3-5-17(12(15)2)21(23)24/h3-9,20H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBNYUXWSUWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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